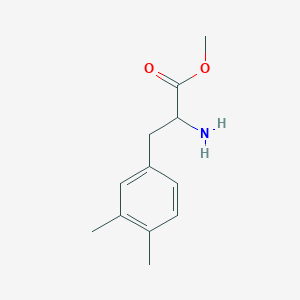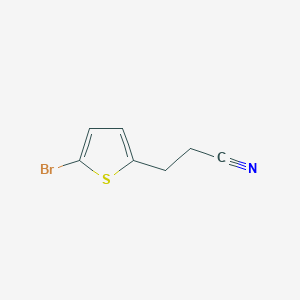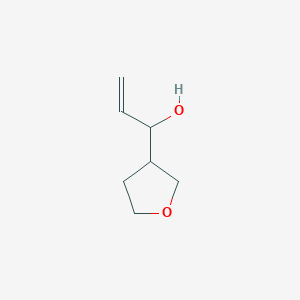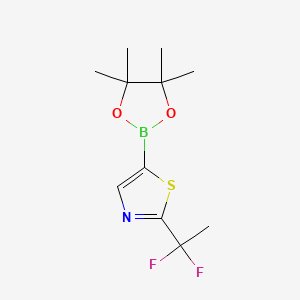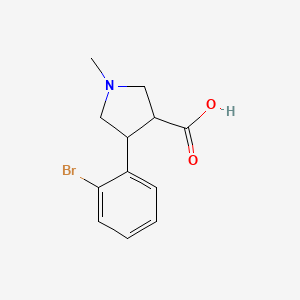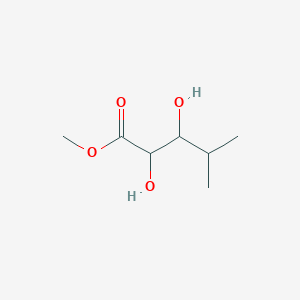
Methyl2,3-dihydroxy-4-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2,3-dihydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O4 It is a derivative of pentanoic acid and contains two hydroxyl groups and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl2,3-dihydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the reduction of α-aceto-α-hydroxybutyrate to 3-hydroxy-2-keto-3-methylpentanoate, followed by further reduction to 2,3-dihydroxy-3-methylpentanoate. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reduction and esterification reactions. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2,3-dihydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 2,3-dioxo-4-methylpentanoate or 2,3-dihydroxy-4-methylpentanoic acid.
Reduction: Formation of 2,3-dihydroxy-4-methylpentanol.
Substitution: Formation of 2,3-dihalo-4-methylpentanoate derivatives.
Applications De Recherche Scientifique
Methyl2,3-dihydroxy-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mécanisme D'action
The mechanism of action of Methyl2,3-dihydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of various metabolites. The compound’s hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Methyl2,3-dihydroxy-4-methylpentanoate can be compared with other similar compounds, such as:
2,3-Dihydroxy-3-methylpentanoic acid: Similar structure but lacks the methyl ester group.
2,3-Dihydroxy-3-methylvalerate: Another derivative with similar functional groups.
3-Hydroxy-2-keto-3-methylpentanoate: An intermediate in the synthesis of this compound.
The uniqueness of this compound lies in its combination of hydroxyl and ester groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C7H14O4 |
|---|---|
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
methyl 2,3-dihydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H14O4/c1-4(2)5(8)6(9)7(10)11-3/h4-6,8-9H,1-3H3 |
Clé InChI |
PXGIKWRXGVWCBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B15312924.png)
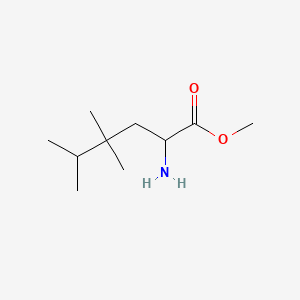
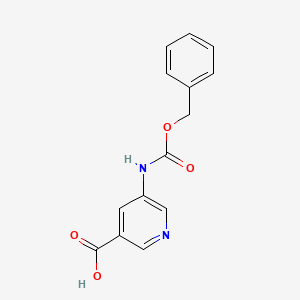
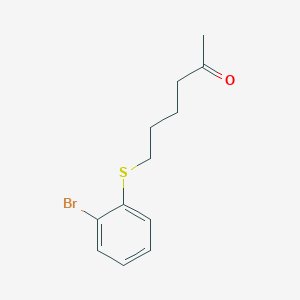
![2-[2-(Piperidin-4-yl)ethyl]-1lambda~6~,2-thiazolidine-1,1-dione](/img/structure/B15312966.png)
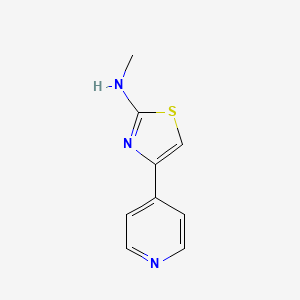
![tert-Butyl N-[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B15312972.png)
![[1-(3-methylbutan-2-yl)-5-propyl-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B15312975.png)

